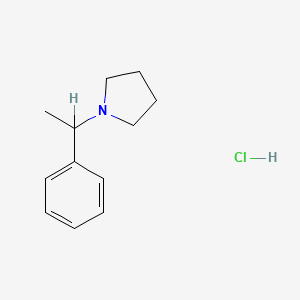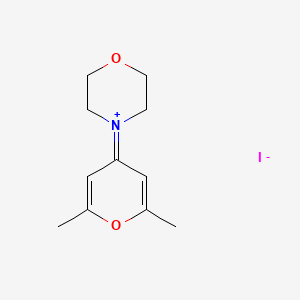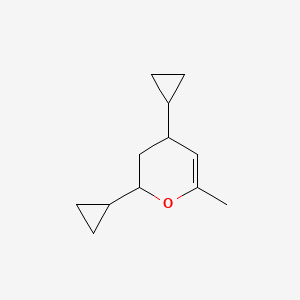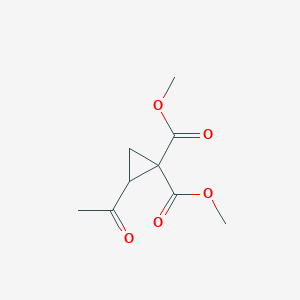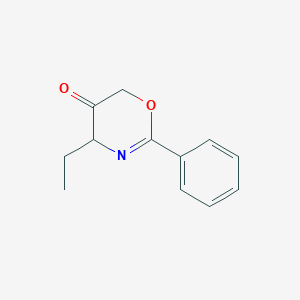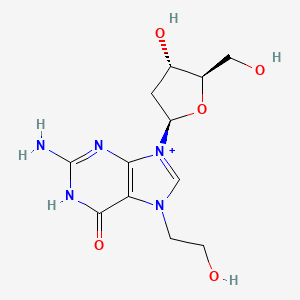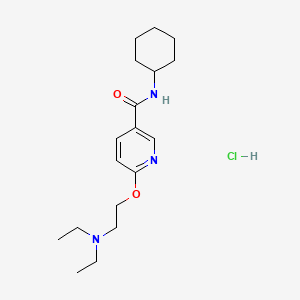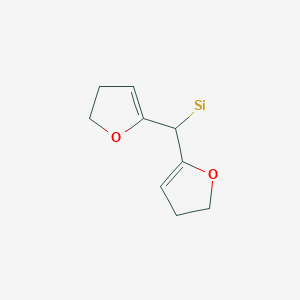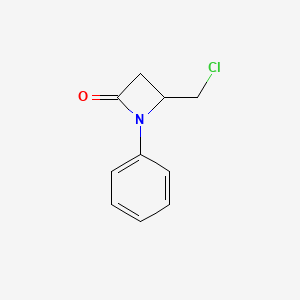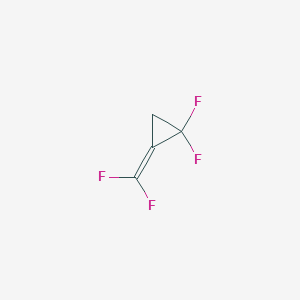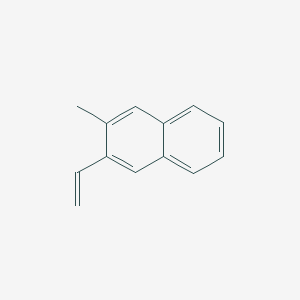
2-Ethenyl-3-methylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethenyl-3-methylnaphthalene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of a naphthalene ring system with an ethenyl group at the second position and a methyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-3-methylnaphthalene can be achieved through several methods. One common approach involves the alkylation of naphthalene derivatives. For instance, starting with 2-methylnaphthalene, a Friedel-Crafts alkylation reaction can be employed to introduce the ethenyl group at the desired position. This reaction typically requires the use of an alkyl halide and a Lewis acid catalyst, such as aluminum chloride, under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using similar reaction conditions as those described for laboratory synthesis. The choice of catalysts, solvents, and reaction parameters can be optimized to achieve high yields and purity of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethenyl-3-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, resulting in 2-ethyl-3-methylnaphthalene.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring, such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts can be employed.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
2-Ethenyl-3-methylnaphthalene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds and as a model compound for studying aromatic substitution reactions.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with specific therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Ethenyl-3-methylnaphthalene and its derivatives involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and activity. Specific pathways and targets depend on the nature of the derivative and its intended application.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylnaphthalene: Lacks the ethenyl group, making it less reactive in certain substitution reactions.
3-Methylnaphthalene: Similar structure but without the ethenyl group, affecting its chemical properties and reactivity.
2-Ethenylnaphthalene: Similar but lacks the methyl group, influencing its physical and chemical behavior.
Uniqueness
2-Ethenyl-3-methylnaphthalene is unique due to the presence of both ethenyl and methyl groups on the naphthalene ring, which imparts distinct reactivity and potential for diverse applications. Its dual substitution pattern allows for selective functionalization and exploration of various chemical and biological properties.
Propriétés
Numéro CAS |
76293-32-8 |
|---|---|
Formule moléculaire |
C13H12 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
2-ethenyl-3-methylnaphthalene |
InChI |
InChI=1S/C13H12/c1-3-11-9-13-7-5-4-6-12(13)8-10(11)2/h3-9H,1H2,2H3 |
Clé InChI |
CMXSWRSSTPMRKT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC=CC=C2C=C1C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



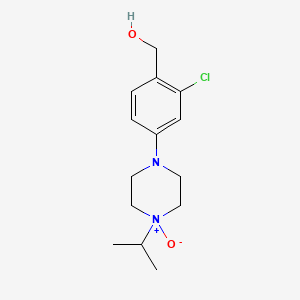
![1,1'-[Carbonylbis(oxy)]di(piperidine-2,6-dione)](/img/structure/B14435247.png)
